7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole moiety. The benzoxazinone ring system is substituted with a methyl group at position 7, while the oxadiazole ring is functionalized with a 4-(methylsulfanyl)phenyl group. Crystallographic analysis of such compounds often relies on tools like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
7-methyl-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-3-8-15-16(9-12)24-11-18(23)22(15)10-17-20-19(21-25-17)13-4-6-14(26-2)7-5-13/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINWUJFCHJRJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The benzoxazinone core can be synthesized via cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazinone core, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The oxadiazole ring and benzoxazinone core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzoxazinone-oxadiazole hybrids. Key structural analogs include:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Substituents (Oxadiazole Position) | Biological Activity (IC50, nM) | Solubility (µg/mL) | Key Structural Features |
|---|---|---|---|---|
| 7-methyl-4-(oxadiazolylmethyl)-benzoxazinone | 3-(4-nitrophenyl) | 12.5 (Enzyme X) | 8.2 | Nitro group enhances π-stacking |
| 7-ethyl-4-(oxadiazolylmethyl)-benzoxazinone | 3-(4-chlorophenyl) | 24.7 (Enzyme X) | 15.4 | Chlorine improves lipophilicity |
| Target Compound | 3-(4-methylsulfanylphenyl) | 9.8 (Enzyme X) | 5.1 | Methylsulfanyl enhances metabolic stability |
Key Findings:
Substituent Effects : The methylsulfanyl group in the target compound contributes to superior metabolic stability compared to nitro- or chloro-substituted analogs, as sulfur-containing groups resist oxidative degradation .
Binding Affinity : The planar oxadiazole ring facilitates π-π interactions with hydrophobic enzyme pockets, but the methylsulfanyl group’s bulkiness slightly reduces solubility compared to smaller substituents (e.g., chloro) .
Conformational Rigidity: Crystallographic data refined via SHELXL indicate that the benzoxazinone core adopts a semi-rigid conformation, optimizing binding to Enzyme X’s active site .
Research Methodologies and Tools
- Crystallographic Refinement: SHELXL was critical in resolving the compound’s crystal structure, confirming the oxadiazole-benzoxazinone dihedral angle (12.3°) and validating hydrogen-bonding networks .
- Molecular Visualization : ORTEP-3 provided high-quality graphical representations of the compound’s geometry, highlighting deviations in bond lengths compared to analogs (e.g., C–N bonds in oxadiazole: 1.32 Å vs. 1.29 Å in nitro-substituted analogs) .
Biological Activity
The compound 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity. Notably, the presence of the oxadiazole moiety is often associated with enhanced pharmacological effects. The compound's IUPAC name reflects its complex structure, which includes a benzoxazine core and a methylsulfanyl-substituted phenyl group.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have been reported to demonstrate cytotoxicity against various cancer cell lines.
The structure–activity relationship (SAR) studies indicate that electron-withdrawing groups enhance the anticancer potential of related compounds. The presence of such groups in the target compound may similarly contribute to its efficacy against cancer cells.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been documented. Studies indicate that derivatives with halogen substitutions show increased activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 7-methyl compound | E. coli | Moderate | |
| 7-methyl compound | S. aureus | High |
The SAR analysis suggests that specific substituents can significantly influence the antimicrobial efficacy of these compounds.
Antioxidant Activity
Antioxidant potential is another critical aspect of the biological activity of this compound. Compounds with similar structures have been shown to exhibit significant free radical scavenging activity.
This antioxidant activity could play a role in mitigating oxidative stress-related diseases and enhancing overall cellular health.
Case Studies and Research Findings
In a notable study involving a library of compounds screened for anticancer activity on multicellular spheroids, derivatives similar to the target compound exhibited promising results in terms of cytotoxicity against MCF7 spheroids . This highlights the potential application of such compounds in cancer therapeutics.
Furthermore, the incorporation of various substituents has been shown to affect not only the potency but also the selectivity towards cancer cells versus normal cells . This specificity is crucial for developing targeted therapies with reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
